5,6-Dihydroxyisoindole-1,3-dione
Description
5,6-Dihydroxyisoindole-1,3-dione is a substituted isoindole derivative characterized by hydroxyl groups at the 5- and 6-positions of the isoindole ring. This compound belongs to the phthalimide family, a class of heterocyclic organic compounds with diverse biological and chemical applications.
Properties
IUPAC Name |
5,6-dihydroxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-5-1-3-4(2-6(5)11)8(13)9-7(3)12/h1-2,10-11H,(H,9,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGNXZFELGCKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Electronic and Reactivity Differences
- Hydroxyl vs. Halogen Substituents : The hydroxyl groups in 5,6-Dihydroxyisoindole-1,3-dione act as strong electron-donating groups, increasing electron density on the isoindole ring compared to electron-withdrawing chloro or bromo substituents. This enhances its nucleophilicity and metal-chelating capacity, making it suitable for catalytic or sensor applications .
- Aromatic vs. Aliphatic Side Chains : Derivatives with aromatic side chains (e.g., 2-hydroxyphenyl in ) exhibit π-π stacking interactions, favoring protein binding (e.g., kinase inhibition). In contrast, aliphatic chains (e.g., octadecyl in ) enhance lipophilicity, improving membrane permeability for drug delivery .
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